Urea, N-[(2-bromophenyl)methyl]-N'-(7-hydroxy-1-naphthalenyl)- Urea, N-[(2-bromophenyl)methyl]-N'-(7-hydroxy-1-naphthalenyl)-
Brand Name: Vulcanchem
CAS No.: 648420-33-1
VCID: VC20280124
InChI: InChI=1S/C18H15BrN2O2/c19-16-6-2-1-4-13(16)11-20-18(23)21-17-7-3-5-12-8-9-14(22)10-15(12)17/h1-10,22H,11H2,(H2,20,21,23)
SMILES:
Molecular Formula: C18H15BrN2O2
Molecular Weight: 371.2 g/mol

Urea, N-[(2-bromophenyl)methyl]-N'-(7-hydroxy-1-naphthalenyl)-

CAS No.: 648420-33-1

Cat. No.: VC20280124

Molecular Formula: C18H15BrN2O2

Molecular Weight: 371.2 g/mol

* For research use only. Not for human or veterinary use.

Urea, N-[(2-bromophenyl)methyl]-N'-(7-hydroxy-1-naphthalenyl)- - 648420-33-1

Specification

CAS No. 648420-33-1
Molecular Formula C18H15BrN2O2
Molecular Weight 371.2 g/mol
IUPAC Name 1-[(2-bromophenyl)methyl]-3-(7-hydroxynaphthalen-1-yl)urea
Standard InChI InChI=1S/C18H15BrN2O2/c19-16-6-2-1-4-13(16)11-20-18(23)21-17-7-3-5-12-8-9-14(22)10-15(12)17/h1-10,22H,11H2,(H2,20,21,23)
Standard InChI Key NHTLFZBVOOZOGD-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C(=C1)CNC(=O)NC2=CC=CC3=C2C=C(C=C3)O)Br

Introduction

Urea, N-[(2-bromophenyl)methyl]-N'-(7-hydroxy-1-naphthalenyl)- is a complex organic compound characterized by its unique chemical structure, which includes both a bromophenyl group and a hydroxy-naphthalenyl moiety. This compound is primarily used in scientific research due to its potential biological activities and distinctive chemical properties. It is identified by the CAS number 648420-33-1 and is often referenced in various chemical databases and literature.

Synthesis and Production

The synthesis of Urea, N-[(2-bromophenyl)methyl]-N'-(7-hydroxy-1-naphthalenyl)- typically involves the reaction of 2-bromobenzylamine with 7-hydroxy-1-naphthaldehyde. This process can be carried out in batch reactors for large-scale production, allowing for precise control over reaction parameters such as temperature, pressure, and mixing rates. Continuous flow reactors can also enhance efficiency by maintaining optimal conditions throughout the reaction process.

Mechanism of Action and Biological Activity

The mechanism of action for this compound involves its interaction with specific biological targets. The bromophenyl and hydroxy-naphthalenyl groups are capable of binding to various enzymes or receptors, modulating their activity. This interaction can lead to alterations in cellular pathways and biological processes, which may contribute to its potential therapeutic effects.

Applications in Research

Urea, N-[(2-bromophenyl)methyl]-N'-(7-hydroxy-1-naphthalenyl)- finds applications primarily in scientific research. Its unique structure makes it a candidate for studies related to biological activities and potential therapeutic applications. The compound's ability to interact with biological targets suggests its potential use in drug discovery and development.

Comparison with Other Urea Derivatives

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator